2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyridine ring, and a tetrahydro-2H-pyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the pyridine ring: This step often involves a nucleophilic substitution reaction where a halogenated pyridine reacts with the benzo[d][1,3]dioxole derivative.
Incorporation of the tetrahydro-2H-pyran group: This can be done through a ring-opening reaction of tetrahydro-2H-pyran with an appropriate nucleophile.
Formation of the propanamide linkage: This final step involves the reaction of the intermediate with a suitable amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)piperidine
- 4-(5-benzo[d][1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide is unique due to its combination of structural features, which may confer specific chemical reactivity and biological activity. The presence of the benzo[d][1,3]dioxole moiety, pyridine ring, and tetrahydro-2H-pyran group in a single molecule provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14(28-17-4-5-18-19(11-17)27-13-26-18)21(24)23-20(15-6-9-25-10-7-15)16-3-2-8-22-12-16/h2-5,8,11-12,14-15,20H,6-7,9-10,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXXQQXFJKMOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCOCC1)C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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